molecular formula C15H23BrN2O B1529005 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine CAS No. 1704065-42-8

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine

Cat. No.: B1529005
CAS No.: 1704065-42-8
M. Wt: 327.26 g/mol
InChI Key: MREVULVJJRFCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 5-bromo-2-methylphenoxy group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-methylphenol to obtain 5-bromo-2-methylphenol.

    Alkylation: The brominated phenol is then reacted with 1-bromo-3-chloropropane to form 3-(5-bromo-2-methylphenoxy)propane.

    Piperazine Substitution: Finally, the 3-(5-bromo-2-methylphenoxy)propane is reacted with 4-methylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-(4-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
  • 1-(3-(5-Chloro-2-methylphenoxy)propyl)-4-methylpiperazine
  • 1-(3-(5-Bromo-2-ethylphenoxy)propyl)-4-methylpiperazine

Uniqueness: 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine is unique due to the specific substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-13-4-5-14(16)12-15(13)19-11-3-6-18-9-7-17(2)8-10-18/h4-5,12H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREVULVJJRFCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCCCN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.